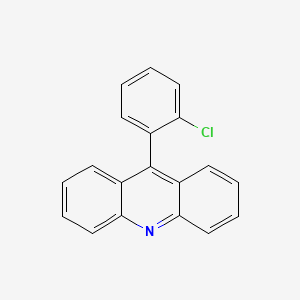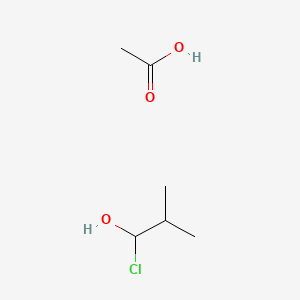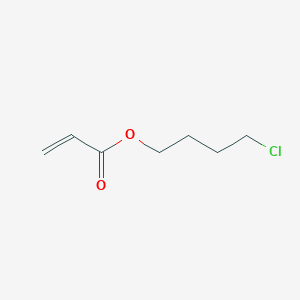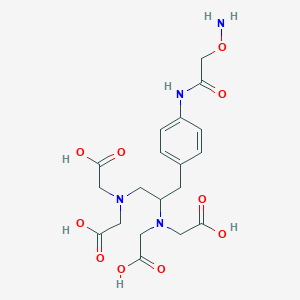![molecular formula C18H25NO10 B12283523 [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)
[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate is a complex organic compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple acetyl groups and a cyanopropan-2-yloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the acetylation of a suitable precursor, followed by the introduction of the cyanopropan-2-yloxy group. Common reagents used in these reactions include acetic anhydride, pyridine, and cyanopropanol. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. In batch reactions, the reagents are mixed in a reactor and allowed to react over a specified period, followed by purification steps. Continuous flow processes, on the other hand, involve the continuous addition of reagents and removal of products, which can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has shown promise in drug development. Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
Wirkmechanismus
The mechanism of action of [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-acetyl linamarin: This compound shares a similar acetylated structure but differs in its biological activity and applications.
2-Cyano-2-propyl Dodecyl Trithiocarbonate: Another compound with a cyanopropyl group, used in polymer chemistry.
Uniqueness
What sets [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate apart is its combination of acetyl and cyanopropyl groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic applications and drug development.
Eigenschaften
Molekularformel |
C18H25NO10 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
[3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3 |
InChI-Schlüssel |
LKTQBMQWABNFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)


![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)

![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)


